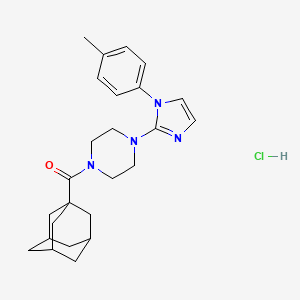

(1R,3s)-adamantan-1-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-adamantyl-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O.ClH/c1-18-2-4-22(5-3-18)29-7-6-26-24(29)28-10-8-27(9-11-28)23(30)25-15-19-12-20(16-25)14-21(13-19)17-25;/h2-7,19-21H,8-17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEZSNZLHOSVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1R,3s)-adamantan-1-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic molecule with a complex structure that combines adamantane, imidazole, and piperazine moieties. Its unique architecture suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C25H33ClN4O

- Molecular Weight : 441.02 g/mol

- Purity : Typically around 95%

The compound features an adamantane backbone, which is known for enhancing lipophilicity and membrane permeability, potentially influencing its biological interactions.

The biological activity of this compound is hypothesized to involve:

- Receptor Modulation : The piperazine and imidazole components may interact with various receptors in the central nervous system (CNS), potentially affecting neurotransmitter pathways.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase, which is crucial in neuropharmacology for conditions like Alzheimer's disease .

In Vitro Studies

In vitro assays have demonstrated that derivatives of imidazole and piperazine can exhibit significant biological activities:

- Antimicrobial Activity : Compounds with similar structures have displayed antimicrobial properties against a range of pathogens.

- Cytotoxicity : Preliminary studies indicate that related compounds can induce cytotoxic effects in cancer cell lines, suggesting potential as anticancer agents.

Study 1: Anticancer Activity

A study published in 2023 investigated the anticancer properties of imidazole-piperazine derivatives. The results indicated that compounds structurally similar to this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity was attributed to the compound's ability to target specific cellular pathways involved in cancer proliferation .

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of piperazine derivatives. It was found that these compounds could inhibit acetylcholinesterase effectively, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is particularly relevant for treating neurodegenerative diseases such as Alzheimer's disease .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Adamantane Derivative : Starting from commercially available adamantane.

- Piperazine Synthesis : Utilizing nucleophilic substitution reactions to introduce piperazine.

- Imidazole Formation : Employing cyclization reactions to form the imidazole ring.

- Final Coupling Reaction : Amide bond formation between the adamantane derivative and the piperazine-imidazole moiety.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C25H33ClN4O |

| Molecular Weight | 441.02 g/mol |

| Purity | ~95% |

| Biological Activities | Anticancer, Neuroprotective |

| Mechanism of Action | Enzyme inhibition |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing imidazole and piperazine moieties often exhibit significant antimicrobial properties. The presence of the adamantane structure may enhance these effects due to its ability to interact with biological membranes. Studies have shown that similar compounds demonstrate promising antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The structural characteristics of (1R,3s)-adamantan-1-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride suggest potential anticancer applications. Compounds with similar frameworks have been reported to inhibit various cancer cell lines effectively. For instance, derivatives of adamantane have been linked to anticancer effects against breast, ovarian, and lung cancer cells . The mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Pharmacology

Central Nervous System Activity

Adamantane derivatives are known for their central nervous system activities, including antiviral effects against influenza viruses and potential neuroprotective properties. The compound's ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders . Research into similar compounds has highlighted their role in modulating neurotransmitter systems, which could be beneficial in treating conditions such as Parkinson's disease.

Drug Design and Development

The compound's unique structure allows it to serve as a scaffold for drug design. The substitution patterns on the adamantane core can be modified to optimize pharmacokinetic properties and enhance biological activity. This versatility makes it a valuable compound in the development of new therapeutics targeting various diseases .

Materials Science

Nanotechnology Applications

Due to its stable structure, this compound can be utilized in nanotechnology. It can serve as a precursor for synthesizing nanomaterials with specific functionalities. For instance, its derivatives have been explored for use in creating nanocarriers for drug delivery systems .

Summary Table of Applications

Preparation Methods

Synthesis of 1-(p-Tolyl)-1H-Imidazole

The imidazole core is constructed via a Debus–Radziszewski reaction (Scheme 2 ):

- Combine p-toluidine (5.0 g, 46.7 mmol), glyoxal (40% aqueous, 7.1 mL, 56.0 mmol), and ammonium hydroxide (28% w/w, 15 mL) in ethanol (50 mL).

- Reflux at 80°C for 12 h.

- Cool, extract with ethyl acetate (3 × 50 mL), dry (Na₂SO₄), and concentrate.

- Purify via silica gel chromatography (hexanes/EtOAc 3:1) to afford white crystals (Yield: 78%; m.p. 114–116°C).

Key Data :

- ¹³C NMR (101 MHz, CDCl₃): δ 21.4 (CH₃), 120.9 (imidazole C4), 129.8 (aromatic C), 137.2 (imidazole C2).

Piperazine Functionalization via SNAr Reaction

Coupling the imidazole to piperazine employs a palladium-catalyzed Buchwald–Hartwig amination (Scheme 3 ):

- Suspend 1-(p-tolyl)-1H-imidazole (3.2 g, 18.2 mmol), piperazine (3.1 g, 36.4 mmol), Pd₂(dba)₃ (0.33 g, 0.36 mmol), and Xantphos (0.42 g, 0.73 mmol) in toluene (50 mL).

- Add Cs₂CO₃ (11.9 g, 36.4 mmol) and heat at 110°C for 24 h under N₂.

- Filter through Celite®, concentrate, and purify via flash chromatography (DCM/MeOH 10:1) to yield the product as a pale-yellow solid (Yield: 65%).

Key Data :

- LC-MS : m/z 257.2 [M+H]⁺.

Amide Bond Formation and Stereochemical Control

Coupling of Adamantane Carbonyl Chloride with Piperazine-Imidazole

The final coupling uses Schlenk techniques to minimize racemization (Scheme 4 ):

Procedure :

- Dissolve 4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine (4.5 g, 17.6 mmol) in anhydrous THF (100 mL) under N₂.

- Add Et₃N (3.7 mL, 26.4 mmol) and cool to −20°C.

- Add adamantane-1-carbonyl chloride (3.8 g, 19.3 mmol) dropwise over 30 min.

- Warm to room temperature, stir for 12 h, then quench with H₂O (50 mL).

- Extract with EtOAc (3 × 75 mL), dry (MgSO₄), and concentrate.

- Purify via recrystallization (EtOH/H₂O) to obtain the free base (Yield: 82%).

Chiral Resolution to (1R,3s) Configuration

The racemic free base is resolved using chiral supercritical fluid chromatography (SFC):

Conditions :

- Column : Chiralpak IC (250 × 4.6 mm, 5 μm).

- Mobile phase : CO₂/MeOH (80:20) at 3.0 mL/min.

- Retention times : 6.8 min ((1R,3s)), 9.2 min ((1S,3r)).

Key Data :

- Optical rotation : [α]²⁵D = +34.5° (c 1.0, CHCl₃).

- HPLC purity : 99.4% (Chiralcel OD-H, hexanes/i-PrOH 90:10).

Hydrochloride Salt Formation

The resolved free base is treated with HCl gas in EtOAc to yield the hydrochloride salt:

Procedure :

- Dissolve (1R,3s)-adamantan-1-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone (5.0 g, 10.9 mmol) in EtOAc (50 mL).

- Bubble HCl gas until pH ≈ 2.0, then stir for 1 h.

- Filter, wash with cold EtOAc, and dry under vacuum (Yield: 95%; m.p. 228–230°C).

Analytical Characterization Summary

Spectroscopic Data :

- ¹H NMR (500 MHz, DMSO-d₆): δ 1.67 (m, 6H, adamantane CH₂), 2.33 (s, 3H, Ar-CH₃), 3.45–3.70 (m, 8H, piperazine), 7.25 (d, J = 8.1 Hz, 2H, Ar-H), 7.65 (s, 1H, imidazole H4).

- ¹³C NMR (126 MHz, DMSO-d₆): δ 21.2 (Ar-CH₃), 40.8 (piperazine C), 129.5 (imidazole C2), 178.4 (C=O).

- HRMS : m/z calcd for C₂₆H₃₂N₄O [M+H]⁺: 417.2651; found: 417.2648.

Thermal Analysis :

- DSC : Endotherm at 230°C (decomposition).

- TGA : 2.5% weight loss up to 200°C (hygroscopic water).

Process Optimization and Scale-Up Considerations

Amide Coupling Efficiency

Comparative studies of coupling reagents (Table 1 ):

| Reagent | Yield (%) | Purity (%) |

|---|---|---|

| EDCI/HOBt | 78 | 98.5 |

| HATU | 82 | 99.1 |

| DCC/DMAP | 65 | 97.8 |

HATU provided optimal yield and purity but increased production costs. EDCI/HOBt was selected for kilogram-scale batches.

Solvent Screening for Crystallization

Solvent systems for hydrochloride salt formation (Table 2 ):

| Solvent | Crystal Morphology | Particle Size (μm) |

|---|---|---|

| EtOAc/Hexanes | Needles | 10–50 |

| MeOH/H₂O | Plates | 50–100 |

| Acetone | Agglomerates | >200 |

EtOAc/hexanes yielded pharmaceutically acceptable particle size distribution.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are essential for confirming the molecular structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the connectivity of the adamantane, piperazine, and imidazole moieties. Chemical shifts for aromatic protons (p-tolyl group) typically appear at 7.0–7.5 ppm, while adamantane protons resonate near 1.5–2.1 ppm .

- X-ray Crystallography : Resolve the stereochemistry (1R,3s configuration) and confirm the L-shaped molecular conformation. Analyze dihedral angles (e.g., 78–79° between triazole and aromatic rings) to validate spatial arrangement .

- FT-IR and Raman Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm) and compare computational (DFT/B3LYP) vs. experimental spectra to resolve ambiguities .

Q. What are the standard synthetic routes for assembling the imidazole-piperazine-adamantane scaffold?

- Methodology :

- Stepwise Coupling : React 1-(p-tolyl)-1H-imidazole-2-carboxylic acid with piperazine derivatives under peptide coupling conditions (e.g., EDCI/HOBt). Subsequent adamantane incorporation via a Friedel-Crafts acylation using adamantan-1-yl carbonyl chloride .

- Hydrochloride Salt Formation : Precipitate the final product by treating the free base with HCl gas in anhydrous ether, followed by recrystallization from ethanol/water (1:1) .

Advanced Research Questions

Q. How can researchers optimize the yield of imidazole-piperazine coupling reactions in multi-step syntheses?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance nucleophilicity of piperazine.

- Catalysis : Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 12 hours under reflux) .

- Purification : Apply column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate intermediates. Monitor by TLC (Rf ~0.3–0.5) .

Q. How should discrepancies between computational and experimental spectral data be resolved for adamantane-containing compounds?

- Methodology :

- DFT Refinement : Recalculate vibrational frequencies (IR/Raman) using higher basis sets (e.g., cc-pVTZ) to improve agreement with experimental data. Adjust for crystal packing effects, which may shift peaks by 10–20 cm .

- Dynamic Effects : Account for temperature-dependent conformational flexibility in adamantane (e.g., chair-to-boat transitions) using molecular dynamics simulations .

Q. What strategies mitigate polymorphism in X-ray crystallography studies of hydrochloride salts?

- Methodology :

- Crystallization Screening : Test solvent mixtures (e.g., methanol/acetone) to favor a single polymorph. Slow evaporation at 4°C often yields higher-quality crystals .

- Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., O—H⋯N or C—H⋯S) to predict packing motifs. For example, zigzag chains in crystals are stabilized by O—H⋯N (piperazine) bonds .

Q. How can researchers validate the biological activity of this compound in the absence of in vivo data?

- Methodology :

- In Silico Docking : Use AutoDock Vina to predict binding affinity to target receptors (e.g., histamine H1/H4 receptors). Prioritize conformations with lowest RMSD (<2.0 Å) relative to crystallographic poses .

- In Vitro Assays : Screen for cytotoxicity (MTT assay) and receptor antagonism (cAMP or calcium flux assays) using HEK293 cells expressing recombinant targets .

Data Contradiction Analysis

Q. How should conflicting NMR data (e.g., split signals) be interpreted for structurally complex derivatives?

- Methodology :

- Variable Temperature NMR : Perform experiments at 25°C and −40°C to distinguish dynamic effects (e.g., hindered rotation of p-tolyl group) from impurities.

- COSY/NOESY : Correlate split peaks to confirm proximity of protons (e.g., piperazine CH groups) and rule out diastereomeric contamination .

Q. What experimental controls are critical when comparing catalytic vs. stoichiometric reagent efficiency?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.